molecular formula C15H15BrO3 B8129509 2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene

2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene

Cat. No.: B8129509
M. Wt: 323.18 g/mol
InChI Key: RPFUONAJZSPXGD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, two methoxy groups, and a phenylmethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene typically involves a multi-step process starting from commercially available precursors. One common method involves the bromination of 1,3-dimethoxybenzene followed by the introduction of the phenylmethoxy group. The reaction conditions often include the use of brominating agents such as bromine or sodium bromide in the presence of a catalyst like iron(III) bromide. The phenylmethoxy group can be introduced through a Williamson ether synthesis using phenol and a suitable alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom and methoxy groups on the benzene ring make it susceptible to further substitution reactions.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Bromination: Bromine or sodium bromide with a catalyst like iron(III) bromide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Scientific Research Applications

2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene involves its interaction with various molecular targets. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-dimethoxybenzene: Lacks the phenylmethoxy group, making it less lipophilic.

    5-Bromo-1,2,3-trimethoxybenzene: Contains an additional methoxy group, altering its reactivity and solubility.

    3,5-Dimethoxy-1-bromobenzene: Similar structure but without the phenylmethoxy group.

Uniqueness

2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential interactions with biological targets, making it a valuable compound in various research applications.

Biological Activity

2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H15BrO3
  • Molecular Weight : 291.19 g/mol
  • CAS Number : 168196-87-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential role in the development of new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may inhibit bacterial growth through interference with cell wall synthesis or function, although specific mechanisms remain to be elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, including breast and colon cancer cells, it demonstrated cytotoxic effects.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.4
HCT116 (Colon Cancer)22.7

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially through the modulation of key signaling pathways such as the p53 pathway .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it can bind to DNA and inhibit topoisomerase activity, leading to disrupted replication and transcription processes. This interaction is critical in both antimicrobial and anticancer contexts .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The study found that the compound not only inhibited growth but also reduced biofilm formation—a crucial factor in chronic infections.

Study 2: Cytotoxicity in Cancer Models

A recent study focused on the cytotoxic effects in human cancer cell lines. The results indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis in cancer cells.

Properties

IUPAC Name

5-bromo-1,3-dimethoxy-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-17-13-8-12(16)9-14(18-2)15(13)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFUONAJZSPXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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